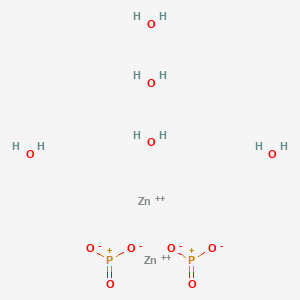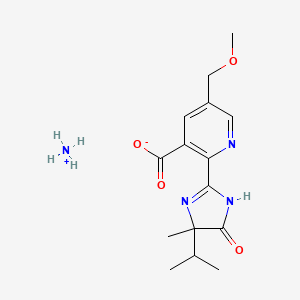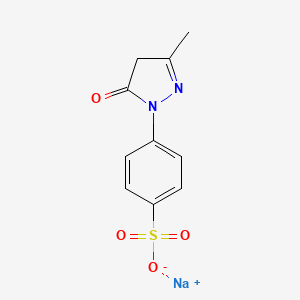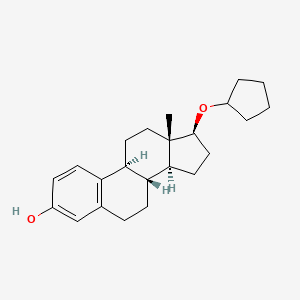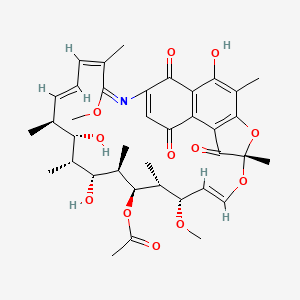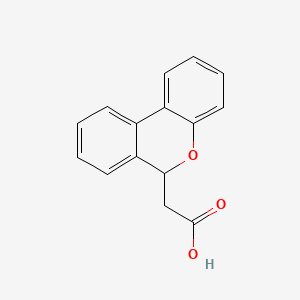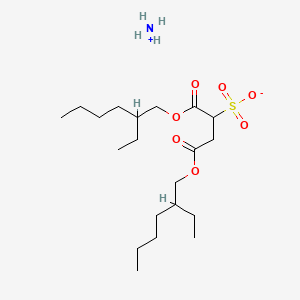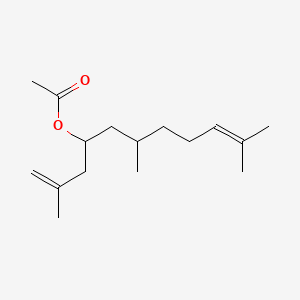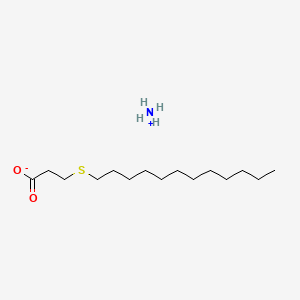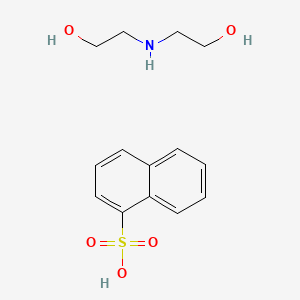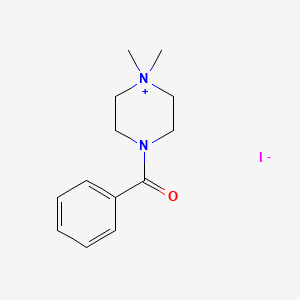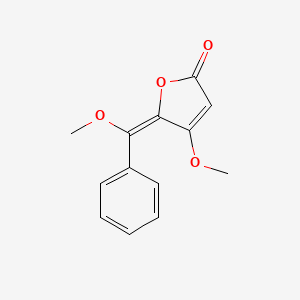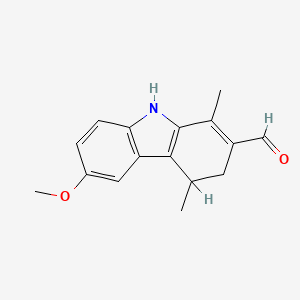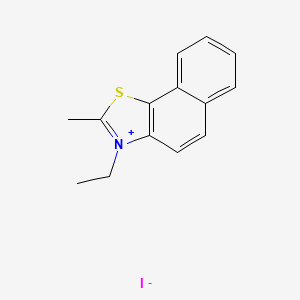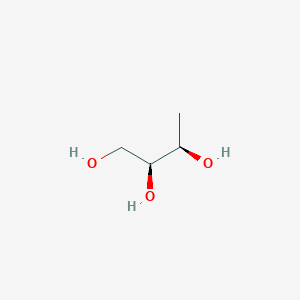
1-Deoxy-l-erythritol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Deoxy-l-erythritol is a four-carbon sugar alcohol that is structurally similar to erythritol but lacks one hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Deoxy-l-erythritol can be synthesized through several methods. One common approach involves the reduction of 1-deoxy-l-erythrose using sodium borohydride (NaBH4) as a reducing agent. The reaction is typically carried out in an aqueous or alcoholic solution at room temperature.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound from glucose or other sugar substrates. The fermentation process is optimized for yield and purity, followed by downstream processing to isolate and purify the final product.
化学反応の分析
Types of Reactions: 1-Deoxy-l-erythritol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-deoxy-l-erythrose using mild oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 1-deoxy-l-threitol using stronger reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 1-Deoxy-l-erythrose
Reduction: 1-Deoxy-l-threitol
Substitution: Depending on the nucleophile, products can include halogenated or aminated derivatives.
科学的研究の応用
1-Deoxy-l-erythritol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a sugar substitute for diabetic patients.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical intermediates.
作用機序
The mechanism by which 1-deoxy-l-erythritol exerts its effects depends on its specific application. In biological systems, it may act as a substrate or inhibitor in enzymatic reactions. Its molecular targets and pathways are still under investigation, but it is believed to interact with enzymes involved in carbohydrate metabolism.
類似化合物との比較
Erythritol: A four-carbon sugar alcohol with all hydroxyl groups intact.
Threitol: Another four-carbon sugar alcohol with a different stereochemistry.
Xylitol: A five-carbon sugar alcohol commonly used as a sweetener.
Comparison: 1-Deoxy-l-erythritol is unique due to the absence of one hydroxyl group, which affects its chemical reactivity and biological activity. Compared to erythritol, it has different solubility and sweetness properties, making it suitable for specific applications where erythritol may not be ideal.
特性
CAS番号 |
359875-82-4 |
|---|---|
分子式 |
C4H10O3 |
分子量 |
106.12 g/mol |
IUPAC名 |
(2S,3R)-butane-1,2,3-triol |
InChI |
InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4+/m1/s1 |
InChIキー |
YAXKTBLXMTYWDQ-DMTCNVIQSA-N |
異性体SMILES |
C[C@H]([C@H](CO)O)O |
正規SMILES |
CC(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


